molecular formula C9H9N B078446 N-prop-2-ynylaniline CAS No. 14465-74-8

N-prop-2-ynylaniline

Cat. No. B078446
CAS RN: 14465-74-8
M. Wt: 131.17 g/mol
InChI Key: IZKIWEYIOKPHLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • N-prop-2-ynylaniline derivatives can be synthesized through various chemical processes. For example, a series of N-substituted poly(alkylanilines) were synthesized chemically and electrochemically using different alkyl groups ranging from methyl to n-dodecyl (Chevalier, Bergeron, & Dao, 1992).

Molecular Structure Analysis

  • The molecular structure of N-prop-2-ynylaniline derivatives varies depending on the synthesis method and the substituents used. These structural variations significantly affect the physical and chemical properties of the compounds.

Chemical Reactions and Properties

  • N-prop-2-ynylaniline and its derivatives undergo various chemical reactions, leading to the formation of complex compounds. For example, they can participate in [2 + 2 + 1] cyclization reactions (Lu et al., 2019) or oxidative aminomercuriation (Barluenga, Aznar, & Liz, 1986).

Physical Properties Analysis

  • The physical properties of N-prop-2-ynylaniline derivatives, such as solubility, melting point, and electrical properties, are influenced by the length of the substituents and the molecular structure of the compound (Chevalier et al., 1992).

Scientific Research Applications

  • Inhibition of Murine N1-Acetylated Polyamine Oxidase : N-prop-2-ynylaniline derivatives, specifically N,N'-bis-(prop-2-ynyl)-1,4-diaminobutane, have been studied for their inhibitory effects on murine N1-acetylated polyamine oxidase (mPAO). This inhibition is significant because mPAO plays a role in the metabolism of polyamines, which are critical for cell growth and differentiation (Wu, Ling, Sayre, & McIntire, 2005).

  • Src Kinase Inhibition and Anticancer Activities : Derivatives of N-prop-2-ynylaniline have been synthesized and evaluated for their potential as Src kinase inhibitors, a critical target in cancer research. These compounds showed promising results in inhibiting the growth of breast carcinoma cells (Sharma et al., 2010).

  • Modulators of Proteolytic Cleavage of Amyloid-Beta Protein Precursor : N-prop-2-ynylaniline-containing compounds have been investigated for their role in regulating the processing of amyloid-beta protein precursor (AbetaPP) by the non-amyloidogenic alpha-secretase pathway. This research is particularly relevant in the context of Alzheimer's disease and related neurodegenerative disorders (Bar‐Am et al., 2010).

  • Synthesis of Allenic Phosphonates : Studies have shown that N-prop-2-ynylaniline derivatives can undergo a rearrangement to form α-perfluorobutylallenic phosphonates, a process that depends on the nature of specific substituents. These compounds have potential applications in various chemical syntheses (Collet, Calas, & Commeyras, 1985).

  • Palladium Catalysed Annulation Reactions : N-prop-2-ynylaniline derivatives, specifically prop-2-ynylic carbonates, have been used in palladium-catalyzed annulation reactions to synthesize methylenecycloalkane derivatives, showcasing their utility in complex organic syntheses (Geng & Lu, 1992).

  • Antibacterial and Anticonvulsant Properties : Prop-2-ynylamine, closely related to N-prop-2-ynylaniline, has been explored for its potential antibacterial and anticonvulsant properties. However, certain derivatives were found to exhibit no significant activity in these areas (Usifoh, Okunrobo, & Ukoh, 2001).

  • Antioxidant Enzyme Activities in Dopaminergic System : Rasagiline, a compound containing the N-prop-2-ynylaniline structure, has been shown to enhance antioxidant enzyme activities in the dopaminergic system of rats. This could have implications for neuroprotective strategies in Parkinson's disease (Carrillo et al., 2000).

  • Potential Anti-Tubercular and Anti-Viral Agents : ProTides of N-(3-(5-(2'-deoxyuridine))prop-2-ynyl)octanamide have been evaluated for their potential as anti-tubercular and anti-viral agents, highlighting the versatility of N-prop-2-ynylaniline derivatives in pharmaceutical applications (Mcguigan et al., 2014).

  • Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 : Derivatives of N-prop-2-ynylaniline have been studied for their role as negative allosteric modulators of metabotropic glutamate receptor 5, a target for treating various central nervous system disorders (Graziani et al., 2019).

  • Gene Vector Research : N-prop-2-ynylaniline derivatives have been involved in the development of biodegradable polycation gene vectors, an important advancement in non-viral gene therapy (Shen et al., 2013).

Safety And Hazards

N-prop-2-ynylaniline is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Relevant Papers There are several papers related to N-prop-2-ynylaniline. One discusses the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . Another paper discusses the cyclocondensation of N-(prop-2-yn-1-yl)- and N-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . These papers could provide more detailed information about the compound’s properties and potential applications.

properties

IUPAC Name

N-prop-2-ynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7,10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKIWEYIOKPHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308268
Record name N-prop-2-ynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-ynylaniline

CAS RN

14465-74-8
Record name NSC202884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-prop-2-ynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of propargyl bromide (0.11 mL, 1 mmol) and aniline (0.46 mL, 5 mmol) in ethanol (2 mL) was stirred at room temperature for about 5 days. The solvent was concentrated under vacuum and the residue was purified by flash chromatography on silica gel using hexane/ethyl acetate (20:1) as eluent to provide Example 640. MS (ESI): m/z 132 (M+H)+.
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TR Jones, MD Varney, SE Webber… - Journal of medicinal …, 1996 - ACS Publications
… of 31 novel lipophilic TS inhibitors, lacking a glutamate residue, were synthesized; 26 of them had in common a N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline …
Number of citations: 44 pubs.acs.org
J Barluenga, F Aznar, R Liz - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
… It is noteworthy that the best yield of a-aminoamidine was obtained (entry 10) from N-prop-2-ynylaniline (Ic) in which the arylamino group is different from that in the corresponding …
Number of citations: 5 pubs.rsc.org
Ankit, R Kumar, T Wang, RN Veedu… - … , Nucleotides & Nucleic …, 2022 - Taylor & Francis
… To a stirred mixture of AZT (0.10 g, 0.37 mmol) and 2-fluoro-N-prop-2-ynylaniline (0.12 g, 0.74 mmol) in t-BuOH/H 2 O (7 mL, 1:1 v/v) was added sodium ascorbate (0.16 g, 0.84 mmol) …
Number of citations: 7 www.tandfonline.com
TS Lee, PA Kollman - Journal of the American Chemical Society, 2000 - ACS Publications
… Most of these compounds have the same N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline structure (shown in the upper part of Figure 1). The aniline was …
Number of citations: 26 pubs.acs.org

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